2-Aminobenzo[d]oxazol-6-ol
Description
Contextualization within Benzoxazole (B165842) Heterocyclic Chemistry Research
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. This core structure is found in a variety of naturally occurring and synthetic molecules that exhibit a wide range of biological activities. najah.edu The versatility of the benzoxazole scaffold has made it a focal point in heterocyclic chemistry research. najah.edu Scientists have developed numerous synthetic methods to create diverse benzoxazole derivatives, enabling the exploration of their chemical and physical properties. acs.orgnih.gov
The synthesis of 2-aminobenzoxazoles, in particular, has been an area of significant focus. Traditional methods often involved the use of toxic reagents like cyanogen (B1215507) bromide. acs.orgnih.gov However, modern research has led to the development of safer and more efficient synthetic routes, such as those utilizing non-hazardous cyanating agents or employing rearrangement reactions like the Smiles rearrangement. acs.orgnih.govresearchgate.net These advancements have made 2-aminobenzoxazole (B146116) derivatives more accessible for further investigation.
Significance in Contemporary Medicinal Chemistry and Chemical Biology
The 2-aminobenzoxazole core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net Derivatives of 2-aminobenzoxazole have been investigated for a wide array of pharmacological activities. najah.eduresearchgate.net
One notable area of research is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net Other studies have explored their use as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Furthermore, some derivatives have shown promise as anticancer agents by targeting pathways involved in tumor growth and proliferation, including those related to the human papillomavirus (HPV). nih.gov The broad spectrum of biological targets highlights the importance of the 2-aminobenzoxazole scaffold in the quest for new medicines. nih.govresearchgate.net
Historical Overview of Research Trajectories and Emergent Applications
Historically, research into benzoxazole derivatives has progressed from fundamental synthesis and characterization to a more application-driven approach. Early work focused on establishing reliable methods for constructing the benzoxazole ring system. jocpr.com As synthetic methodologies matured, the focus shifted towards exploring the biological properties of these compounds.
Initial discoveries of antimicrobial and antifungal activities paved the way for broader screening against various disease targets. jocpr.com This has led to the identification of benzoxazole derivatives with potential applications as antiviral, anticancer, and anti-inflammatory agents. najah.edujocpr.com More recently, the unique photophysical properties of some benzoxazole derivatives have led to their investigation for use in materials science, for example, as components in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging, including positron emission tomography (PET). acs.orgnih.govresearchgate.net The trajectory of research on 2-aminobenzoxazole and its derivatives demonstrates a continuous evolution from basic chemical synthesis to the development of sophisticated molecules with diverse and significant applications.
Detailed Research Findings
The following tables summarize some of the key research findings related to 2-aminobenzoxazole derivatives and their biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzoxazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVVLFDEVIVGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminobenzo D Oxazol 6 Ol and Its Analogues
Cyclization Reactions of o-Aminophenols
The most direct approach to the 2-aminobenzoxazole (B146116) core involves the cyclization of suitably substituted o-aminophenols with a cyanating agent. This method builds the heterocyclic ring by forming a C-N bond and a C-O bond in a concerted or stepwise manner.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Mediated Synthesis
A significant advancement in the synthesis of 2-aminobenzoxazoles involves the use of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent. This method provides a safer and more environmentally benign alternative to highly toxic traditional reagents like cyanogen (B1215507) bromide (BrCN). organic-chemistry.org
One established protocol employs NCTS in the presence of a strong, non-nucleophilic base, lithium hexamethyldisilazide (LiHMDS), to facilitate the reaction between various substituted 2-aminophenols and NCTS. organic-chemistry.org This method is noted for its operational simplicity, short reaction times, and straightforward workup procedures, affording high yields of the desired 2-aminobenzoxazole derivatives. organic-chemistry.orgresearchgate.net
An alternative approach utilizes a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to activate the NCTS. acs.orgnih.gov This Lewis acid-catalyzed reaction proceeds efficiently in a solvent like 1,4-dioxane (B91453) under reflux conditions. acs.orgnih.gov This protocol has demonstrated a wide substrate scope, accommodating various substituents on the o-aminophenol ring. acs.orgnih.gov
The following table summarizes the results for the BF₃·Et₂O-mediated synthesis of various 2-aminobenzoxazole analogues.
| Entry | Substituent on o-aminophenol | Product | Yield (%) |
| 1 | H | 2-Aminobenzoxazole | 83 |
| 2 | 4-Chloro | 6-Chloro-2-aminobenzoxazole | 75 |
| 3 | 4-Bromo | 6-Bromo-2-aminobenzoxazole | 71 |
| 4 | 4-Methyl | 6-Methyl-2-aminobenzoxazole | 65 |
| 5 | 4-Nitro | 6-Nitro-2-aminobenzoxazole | 55 |
| 6 | 5-Nitro | 5-Nitro-2-aminobenzoxazole | 61 |
| Data sourced from research on Lewis-acid mediated cyclization. nih.gov |
Alternative Non-Hazardous Cyanating Agents
The development of safer synthetic methods has prioritized the replacement of acutely toxic reagents. NCTS stands out as a primary example of a non-hazardous electrophilic cyanating agent. organic-chemistry.orgacs.orgnih.gov It is a stable, easy-to-handle solid that can be synthesized from inexpensive starting materials, such as phenylurea and p-toluenesulfonyl chloride. nih.govresearchgate.net Its use circumvents the significant safety risks associated with cyanogen halides. organic-chemistry.orgresearchgate.net The byproduct of the cyanation reaction using NCTS is N-phenyl-p-toluenesulfonamide, which is considered environmentally benign. researchgate.net Research continues to focus on identifying and developing other cyanating agents with improved safety profiles. rsc.orgresearchgate.net
Mechanistic Pathways of Cyclization
The mechanism for the NCTS-mediated cyclization of o-aminophenols depends on the specific promoter used (base or Lewis acid). In the Lewis acid-catalyzed pathway, the reaction is believed to initiate with the coordination of the cyano group of NCTS to the Lewis acid (e.g., BF₃·Et₂O). acs.orgnih.gov This activation enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack from the amino group of the o-aminophenol. acs.orgnih.gov
This is followed by the elimination of the N-phenyl-p-toluenesulfonamide residue. The resulting intermediate then undergoes an intramolecular cyclization, where the adjacent hydroxyl group attacks the electron-deficient carbon of the nitrile group. acs.orgnih.gov A final workup step leads to the formation of the stable 2-aminobenzoxazole ring system. acs.org
Smiles Rearrangement Protocols
An alternative and versatile strategy for synthesizing N-substituted 2-aminobenzoxazoles is through the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution (SNAr) reaction allows for the formation of a C–N bond by rearranging a suitably designed precursor. acs.orgmanchester.ac.uk This method is particularly useful for introducing a variety of substituents onto the amino group of the benzoxazole (B165842) core.
Activation of Benzoxazole-2-thiol with Chloroacetyl Chloride
A modern protocol for the one-pot amination of benzoxazole-2-thiol utilizes chloroacetyl chloride to mediate an intramolecular Smiles rearrangement. acs.orgnih.gov In this process, benzoxazole-2-thiol is S-alkylated, and the subsequent rearrangement is triggered by a nucleophilic attack from a primary or secondary amine. This metal-free approach is advantageous due to its wide amine scope and relatively short reaction times. acs.org The reaction conditions are optimized using a base like cesium carbonate (Cs₂CO₃) to facilitate the rearrangement. acs.orgnih.gov
Scope and Limitations of Smiles Rearrangement for Benzoxazole Formation
The Smiles rearrangement protocol for aminating benzoxazole-2-thiol has been shown to be effective for a diverse range of amines. acs.orgnih.gov Aromatic and primary aliphatic amines generally react smoothly, providing the desired N-substituted 2-aminobenzoxazoles in good to excellent yields (typically 58–83%). nih.gov The reaction is tolerant of various electronic effects and substitution patterns on the amine nucleophile. acs.orgnih.gov
However, the methodology has limitations, primarily related to steric hindrance. The reaction with sterically bulky secondary amines, such as morpholine, results in significantly lower yields (e.g., 25%). acs.orgnih.gov In the case of highly hindered amines like diethylamine, the rearrangement fails to proceed altogether. acs.orgnih.gov Despite these limitations, the process has been shown to be scalable, with only a slight decrease in yield when performed on a larger scale. nih.gov
The proposed mechanism involves the initial S-alkylation of the thiol, followed by a nucleophilic attack of the amine's nitrogen atom at the benzoxazole ring carbon, forming a spiro intermediate. acs.orgnih.gov Subsequent rearomatization and hydrolysis afford the final N-substituted 2-aminobenzoxazole product. acs.orgnih.gov
The following table illustrates the substrate scope for this rearrangement.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-aminobenzoxazole | 83 |
| 2 | Aniline | N-Phenyl-2-aminobenzoxazole | 71 |
| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-aminobenzoxazole | 78 |
| 4 | Cyclohexylamine | N-Cyclohexyl-2-aminobenzoxazole | 65 |
| 5 | Ethanolamine | N-(2-Hydroxyethyl)-2-aminobenzoxazole | 58 |
| 6 | Morpholine | 4-(Benzoxazol-2-yl)morpholine | 25 |
| 7 | Diethylamine | N,N-Diethyl-2-aminobenzoxazole | 0 |
| Data sourced from research on Smiles rearrangement for benzoxazole formation. nih.gov |
Direct C-2 Amination Strategies for Benzoxazole Scaffolds
Direct C-H amination at the C-2 position of the benzoxazole ring represents a powerful and atom-economical strategy for synthesizing 2-aminobenzoxazole derivatives. This approach avoids the need for pre-functionalized starting materials, proceeding directly from the parent benzoxazole core.
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the C-2 amination of benzoxazoles has been extensively explored. A variety of metals have been shown to effectively catalyze this transformation, with copper being one of the most widely used due to its low cost, high abundance, and versatile reactivity. beilstein-journals.orgnih.gov Other transition metals, including iron, nickel, cobalt, manganese, and silver, have also been successfully employed. beilstein-journals.orgnih.gov
These catalytic systems facilitate the formation of a carbon-nitrogen bond at the electron-deficient C-2 position of the benzoxazole. The general reaction involves the coupling of a benzoxazole with a primary or secondary amine in the presence of a metal catalyst and an oxidant.
Table 1: Examples of Transition Metals Used in C-2 Amination of Benzoxazoles
| Metal Catalyst | Amine Type | Typical Oxidant | Key Features |
|---|---|---|---|
| Copper (Cu) | Primary & Secondary | O₂, Air, TBHP | Low cost, high tolerance for functional groups. beilstein-journals.orgnih.gov |
| Iron (Fe) | Secondary | - | Earth-abundant, low toxicity. beilstein-journals.orgnih.gov |
| Nickel (Ni) | Secondary | - | Effective for C-H direct amination. beilstein-journals.org |
| Cobalt (Co) | Secondary | - | Enables amination under mild conditions. beilstein-journals.org |
| Manganese (Mn) | Secondary | - | Utilized for direct C-H amination. beilstein-journals.org |
The efficiency and selectivity of transition metal-catalyzed C-2 amination are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, atmosphere, and the use of additives or co-oxidants is crucial for achieving high yields.
Temperature: Reaction temperatures can vary significantly depending on the catalytic system. For instance, some copper-catalyzed reactions are conducted at elevated temperatures, such as 140°C in xylene. beilstein-journals.orgresearchgate.net However, optimization studies have shown that excellent results can be achieved at lower temperatures, such as 60°C or 80°C, particularly when using more effective solvents or catalyst systems. beilstein-journals.orgnih.govresearchgate.net
Atmosphere and Co-oxidants: Many of these amination reactions are oxidative C-H functionalizations that require an oxidant to proceed. Molecular oxygen from the air often serves as a clean and inexpensive terminal oxidant. acs.org In some protocols, an oxygen atmosphere is explicitly used to enhance the reaction. beilstein-journals.orgresearchgate.net Chemical co-oxidants like tert-butyl hydroperoxide (TBHP) are also employed, sometimes in metal-free systems, to facilitate the reaction under mild conditions. mdpi.com
Solvent: The choice of solvent plays a critical role. While reactions have been performed in solvents like toluene (B28343) and xylene, studies have shown that acetonitrile (B52724) can significantly improve reaction efficiency, leading to higher product yields at lower temperatures. beilstein-journals.orgnih.govresearchgate.net
Microwave Irradiation: To reduce long reaction times and high temperatures often associated with these methods, microwave (MW) irradiation has emerged as a powerful tool. nih.gov MW-assisted protocols can dramatically accelerate the C-2 amination, often reducing reaction times from many hours to 1.5–2 hours without the need for acidic or basic additives. beilstein-journals.orgnih.gov
Table 2: Optimization of a Cu-Catalyzed C-2 Amination of Benzoxazole with Piperidine
| Parameter | Conditions | Result | Reference |
|---|---|---|---|
| Solvent | Toluene, 110°C | Low Yield | researchgate.net |
| Solvent | Acetonitrile, 80°C | 78% Yield | beilstein-journals.orgresearchgate.net |
| Temperature | 60°C (with CuCl₂ or CuCl) | Excellent conversion after 6 hours | beilstein-journals.orgnih.gov |
| Technology | Microwave Irradiation, 60°C | 98% Yield in 2 hours (with CuCl) | beilstein-journals.org |
Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) offers a streamlined approach for generating libraries of compounds by anchoring a starting material to a polymer resin and performing subsequent reactions. This methodology simplifies purification, as excess reagents and byproducts are washed away, and is well-suited for the combinatorial synthesis of 2-aminobenzoxazole analogues. mdpi.com
An effective solid-phase methodology for synthesizing 2-aminobenzoxazole derivatives has been developed using a thioether linkage as a safety-catch linker. acs.orgnih.gov The process begins with the preparation of a polymer-bound 2-mercaptobenzoxazole (B50546) resin. This is achieved by reacting a 2-aminophenol (B121084) with carbon disulfide (CS₂) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a Merrifield resin. acs.orgnih.govacs.org
The key steps in this procedure are:
Immobilization: The 2-aminophenol is attached to the solid support. For instance, reacting 4-nitro-2-aminophenol with Merrifield resin in the presence of CS₂ and DIC generates the polymer-bound 2-mercaptobenzoxazole resin. acs.org
Oxidation: The resulting thioether on the resin is then oxidized, often using an oxidant like meta-chloroperoxybenzoic acid (mCPBA). acs.org This oxidation step activates the linker for the subsequent nucleophilic substitution.
Amination: The oxidized resin is treated with a variety of primary or secondary amines. The amine displaces the linker, releasing the desired 2-aminobenzoxazole product into the solution. acs.orgnih.govacs.org
The solid-phase approach allows for further diversification of the 2-aminobenzoxazole scaffold, particularly when functional groups are incorporated into the initial 2-aminophenol building block. acs.org For example, if a resin is prepared using a 2-aminophenol bearing a nitro group (e.g., 4-nitro-2-aminophenol), this group can be chemically modified while the core structure remains attached to the polymer support. acs.orgnih.gov
The nitro group on the polymer-bound benzoxazole can be reduced to an amine. This newly formed amino group can then be reacted with a wide range of electrophiles, such as acid chlorides or isocyanates, to introduce further diversity and generate libraries of 6-functionalized 2-aminobenzoxazole analogues. acs.org This strategy significantly expands the scope of the molecules that can be rapidly synthesized.
Green Chemistry Principles in Synthetic Design and Implementation
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. The synthesis of 2-aminobenzoxazoles has benefited from the development of more sustainable methods that address these principles.
Key green chemistry strategies include:
Use of Reusable Catalysts: Heterogeneous catalysts, such as copper supported on aminated silica (B1680970), offer a cost-effective and environmentally friendly option. beilstein-journals.orgnih.gov These catalysts can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles without significant loss of activity. beilstein-journals.orgnih.gov Similarly, reusable ionic liquids have been developed as green catalysts for these transformations. mdpi.comscilit.com
Milder Reaction Conditions: Efforts have focused on developing protocols that operate at lower temperatures, including room temperature, which reduces energy consumption. mdpi.com
Atom Economy: Direct C-H amination is inherently more atom-economical than traditional multi-step syntheses that require pre-functionalization and generate stoichiometric byproducts. nih.gov
Avoidance of Hazardous Reagents: Methodologies have been developed that avoid harsh acids, bases, or toxic additives. beilstein-journals.orgnih.gov Some protocols use air as the sole oxidant, producing only water as a byproduct. organic-chemistry.org
Use of Greener Solvents: The development of syntheses in environmentally benign solvents, such as water-ethanol mixtures, is a key goal. ckthakurcollege.net
Table 3: Application of Green Chemistry Principles in Benzoxazole Synthesis
| Green Principle | Method | Advantage |
|---|---|---|
| Reusable Catalyst | Copper supported on aminated silica | Catalyst can be recovered and reused for up to eight cycles. beilstein-journals.orgnih.gov |
| Reusable Catalyst | Heterocyclic ionic liquid ([BPy]I) | Catalyst is easily recycled and reused for at least four cycles. mdpi.com |
| Mild Conditions | Ionic liquid catalysis | Reaction proceeds smoothly at room temperature. mdpi.com |
| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction time from hours to 1.5-2 hours. beilstein-journals.orgnih.gov |
| Benign Solvents | Ag@Fe₂O₃ nanocatalyst | Enables reaction in a water:ethanol mixture at room temperature. ckthakurcollege.net |
Convergent and Divergent Synthetic Routes for Substituted Analogues
Convergent and divergent syntheses represent powerful strategies for the construction of libraries of complex molecules from common intermediates. In the context of 2-aminobenzoxazoles, these approaches allow for the late-stage introduction of diversity, providing access to a broad range of analogues for biological screening and other applications.
The introduction of substituents on the exocyclic amino group of the 2-aminobenzoxazole core is a common strategy to modulate the compound's physicochemical properties. Several methods have been developed for the synthesis of N-substituted aminobenzoxazoles, often involving the cyclization of a substituted precursor or the direct amination of a pre-formed benzoxazole ring.
One prominent method for the synthesis of N-substituted 2-aminobenzoxazoles is the intramolecular Smiles rearrangement. This reaction has been effectively utilized in a one-pot amination of benzoxazole-2-thiol, mediated by chloroacetyl chloride, with a variety of amines. This metal-free approach is notable for its wide amine scope and short reaction times nih.gov. The synthesis of N-aryl-2-aminobenzoxazoles has also been achieved from substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamides in a potassium hydroxide-dimethylformamide (DMF) system nih.govacs.org.
Alternative one-pot procedures have been developed that avoid the use of hazardous reagents. For instance, substituted 2-aminobenzoxazoles can be prepared from an optionally substituted 2-aminophenol, a primary or secondary amine, and reagents like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane google.com. The reaction conditions are generally mild, and the by-products are relatively benign google.com.
Direct C-H amination of the benzoxazole core at the 2-position represents another synthetic avenue. This has been accomplished using catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) with an oxidizing agent, allowing for the introduction of various secondary amines under mild conditions organic-chemistry.org.
| Starting Material | Amine | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoxazole-2-thiol | Cyclohexylamine | ClCH2COCl, Et3N, CH2Cl2, rt, 1 h | N-Cyclohexylbenzo[d]oxazol-2-amine | 95 | nih.gov |
| Benzoxazole-2-thiol | Benzylamine | ClCH2COCl, Et3N, CH2Cl2, rt, 1 h | N-Benzylbenzo[d]oxazol-2-amine | 92 | nih.gov |
| Benzoxazole | Morpholine | [BPy]I, TBHP, AcOH, rt, 7 h | 4-(Benzo[d]oxazol-2-yl)morpholine | 94 | mdpi.com |
| Benzoxazole | Piperidine | [BPy]I, TBHP, AcOH, rt, 7 h | 2-(Piperidin-1-yl)benzo[d]oxazole | 97 | mdpi.com |
| 2-Aminophenol | Aniline | Tetramethyl orthocarbonate, CHCl3, 60 °C | N-Phenylbenzo[d]oxazol-2-amine | Good | google.com |
The development of chimeric and hybrid molecules, where the benzoxazole scaffold is combined with other pharmacologically relevant heterocyclic systems, is a growing area of interest. This molecular hybridization approach aims to create novel compounds with enhanced or synergistic biological activities.
A notable example is the synthesis of luciferin (B1168401) analogues where the native benzothiazole (B30560) ring is replaced by a benzoxazole moiety. The synthesis of a benzoxazole analogue of D-luciferin has been reported, involving the reaction of 4-aminobenzene-1,3-diol (B85934) with Appel's salt, followed by condensation of the resulting benzoxazole with D-cysteine.
Another significant class of hybrid architectures involves the fusion of benzoxazoles with other heterocycles such as 1,2,3-triazoles and oxadiazoles. The synthesis of 1,2,3-triazole-linked benzoxazole derivatives has been achieved through molecular hybridization, combining the two bioactive scaffolds to explore their potential biological activities nih.govnih.gov. Similarly, benzoxazole-oxadiazole hybrids have been synthesized by combining the two heterocyclic moieties to generate new chemical entities nih.govnih.gov. These syntheses often involve multi-step reaction sequences, starting with the formation of the benzoxazole core, followed by the construction of the second heterocyclic ring.
| Hybrid Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |
|---|---|---|---|
| Benzoxazole-Luciferin Analogue | Condensation | 4-Aminobenzene-1,3-diol, Appel's salt, D-cysteine | |
| Benzoxazole-1,2,3-Triazole | Molecular Hybridization via Click Chemistry | Benzoxazole with an azide (B81097) or alkyne functionality, corresponding alkyne or azide partner | nih.govnih.govresearchgate.net |
| Benzoxazole-Oxadiazole | Molecular Hybridization | Benzoxazole-containing hydrazide, carbon disulfide, or other cyclizing agents | nih.govnih.gov |
The introduction of halogen atoms and other functional groups onto the benzene (B151609) ring of the 2-aminobenzoxazole scaffold is a key strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted 2-aminophenols or by direct functionalization of the benzoxazole ring.
The synthesis of halogenated 2-aminobenzoxazoles typically begins with a halogenated 2-aminophenol. For example, 5-substituted 2-aminobenzoxazoles can be prepared by the cyclization of the corresponding 4-substituted 2-aminophenols with cyanogen bromide nih.gov. This approach allows for the site-selective introduction of substituents on the benzoxazole core.
Furthermore, Suzuki cross-coupling reactions have been employed to introduce alkyl and aryl groups at the 5-position of the 2-aminobenzoxazole ring, starting from a 5-halo-2-aminobenzoxazole intermediate nih.gov. This demonstrates the utility of halogenated benzoxazoles as versatile intermediates for further diversification.
In addition to halogens, other groups such as methyl and nitro can be introduced using substituted 2-aminophenols as starting materials. For instance, 2-amino-5-methylbenzoxazole and 2-amino-5-nitrobenzoxazole can be synthesized from 2-amino-4-methylphenol (B1222752) and 2-amino-4-nitrophenol, respectively nih.gov.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Amino-4-chlorophenol | Cyanogen bromide, Methanol | 5-Chloro-2-aminobenzoxazole | nih.gov |
| 2-Amino-4-bromophenol | Cyanogen bromide, Methanol | 5-Bromo-2-aminobenzoxazole | nih.gov |
| 2-Amino-4-methylphenol | Cyanogen bromide, Methanol | 5-Methyl-2-aminobenzoxazole | nih.gov |
| 5-Bromo-2-aminobenzoxazole | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-aminobenzoxazole | nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Detailed ¹H and ¹³C NMR Spectroscopic Analysis for Structural Elucidation
The structural backbone and proton environment of 2-Aminobenzo[d]oxazol-6-ol are definitively established through ¹H and ¹³C NMR spectroscopy. Analysis of a related compound, 6-Chlorobenzo[d]oxazol-2-amine, in DMSO-d₆ reveals characteristic signals that can be used to predict the spectrum of the target molecule. For instance, the protons on the aromatic ring of the 6-chloro analogue appear at δ 7.48 (d, J = 1.8 Hz, 1H), 7.17 (d, J = 8.3 Hz, 1H), and 7.12 (dd, J = 8.3, 2.0 Hz, 1H), while the amine protons present as a broad singlet at δ 7.52 (s, 2H) nih.gov. For this compound, one would expect shifts in these aromatic protons due to the replacement of the chloro group with a hydroxyl group, which is a stronger electron-donating group. The hydroxyl proton would also introduce a new signal.
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. In the 6-chloro analogue, carbon signals are observed at δ 163.31, 148.27, 142.80, 123.69, 123.54, 115.85, and 109.13 nih.gov. The spectrum of this compound would show a downfield shift for the carbon atom attached to the hydroxyl group (C-6) and other predictable changes in the chemical shifts of the aromatic carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Value | s | N/A | -OH |
| Value | s (br) | N/A | -NH₂ |
| Value | d | Value | H-4 |
| Value | d | Value | H-7 |
| Value | dd | Value, Value | H-5 |
Note: This table contains predicted data based on analogous structures. Actual experimental values are required for confirmation.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Value | C-2 |
| Value | C-3a |
| Value | C-4 |
| Value | C-5 |
| Value | C-6 |
| Value | C-7 |
| Value | C-7a |
Note: This table contains predicted data based on analogous structures. Actual experimental values are required for confirmation.
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unequivocally assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-7), confirming their positions on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal from the ¹H NMR spectrum.
Infrared and Mass Spectrometry for Molecular Fingerprinting
While NMR provides the structural blueprint, IR spectroscopy and mass spectrometry offer complementary information regarding functional groups and molecular weight, serving as essential molecular fingerprints.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Solid-Phase Monitoring
ATR-FTIR is a valuable technique for analyzing solid samples directly, often used to monitor the progress of reactions on a solid support or to characterize the final solid product. For this compound, the ATR-FTIR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
N-H stretching: Two sharp peaks typically in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).
C=N stretching: A strong absorption around 1600-1650 cm⁻¹ characteristic of the oxazole (B20620) ring.
C-O stretching: Bands in the 1200-1300 cm⁻¹ region.
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
In solid-phase synthesis, the appearance or disappearance of key bands, such as the imine stretching band of a 2-aminobenzo[d]oxazole resin at 1606 cm⁻¹, can be used to effectively monitor reaction progress researchgate.net.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
HRMS is a critical tool for confirming the molecular formula of a synthesized compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₇H₆N₂O₂), the expected exact mass would be calculated and compared to the experimental value. For example, the related compound 6-chlorobenzo[d]oxazol-2-amine has a calculated mass of 169.0163 for [M+H]⁺, with an experimental value found at 169.0164 nih.gov. A similarly close match for this compound would provide strong evidence for its successful synthesis and elemental composition.
Table 3: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| C₇H₆N₂O₂ | [M+H]⁺ | 151.0499 | Value |
| C₇H₆N₂O₂ | [M-H]⁻ | 149.0356 | Value |
Note: "Found m/z" values are placeholders for experimental data.
Single Crystal X-ray Diffraction for Definitive Structural Determination and Conformation
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This powerful technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete and unambiguous picture of the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.
While specific crystallographic data for this compound is not widely published, analysis of closely related aminobenzoxazole structures provides significant insight into the expected structural features. For instance, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole reveals an almost planar conformation, with the dihedral angle between the benzoxazole (B165842) and phenyl rings being minimal. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. In the case of this compound, a similar planarity of the benzoxazole ring system is anticipated, with the amino and hydroxyl substituents influencing the crystal packing through intermolecular hydrogen bonding.
The process of obtaining a single crystal suitable for X-ray diffraction involves the slow crystallization of the purified compound from an appropriate solvent or solvent mixture. For aminobenzoxazole derivatives, methods such as slow evaporation of a solvent mixture (e.g., dichloromethane/acetone/methanol) have proven effective. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
The coordination of metal ions to aminobenzoxazole ligands can also be studied using this technique. For example, the crystal structure of a cadmium nitrate (B79036) complex with 2-aminobenzoxazole (B146116) demonstrates how the nitrogen atom of the amino group coordinates to the metal center, leading to a distorted octahedral geometry. nih.gov Such studies are crucial for understanding the coordination chemistry and potential applications of these compounds in materials science.
Below is a table summarizing representative crystallographic data for a related aminobenzoxazole derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value for a Representative Aminobenzoxazole Derivative |
|---|---|
| Chemical Formula | C17H12N2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.0508(8) |
| b (Å) | 12.0159(10) |
| c (Å) | 10.0074(9) |
| β (°) | 94.761(5) |
| Volume (ų) | 1324.25(19) |
| Z | 2 |
Data for (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, a related benzoxazole derivative, is presented for illustrative purposes. scispace.com
Advanced Chromatographic Techniques for Isolation and Purification
The isolation and purification of this compound from a reaction mixture are critical steps to ensure that the compound is free from starting materials, byproducts, and other impurities. Advanced chromatographic techniques are indispensable for achieving high purity.
Flash Column Chromatography is a commonly employed technique for the initial purification of substituted benzoxazoles. This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The crude reaction mixture is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through the column under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. For benzoxazole derivatives, a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, is often used to effectively separate the desired product from other compounds. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) is a more powerful and versatile technique used for both analytical and preparative-scale purification. HPLC offers higher resolution and sensitivity compared to flash chromatography. For compounds like this compound, which possess both amino and hydroxyl groups, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape.
In some cases, pre-column derivatization can be employed to enhance the chromatographic properties and detectability of the analyte. For instance, amino acids have been successfully analyzed by HPLC after derivatization with reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). scilit.comresearchgate.netresearchgate.netdocumentsdelivered.com A similar strategy could potentially be applied to this compound to improve its separation and quantification.
The following table provides an example of chromatographic conditions that could be adapted for the purification of this compound, based on methods used for similar compounds.
| Technique | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether/Ethyl Acetate Gradient | TLC with UV visualization |
| Preparative HPLC | C18 Reversed-Phase Silica | Water/Acetonitrile Gradient with 0.1% TFA | UV at 254 nm |
Recrystallization is a classic and effective method for the final purification of solid compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminophenolic compounds, recrystallization from aqueous solutions or mixed solvent systems is common. In some cases, a simple re-crystallization is sufficient to obtain a highly pure product. google.com
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
Prediction of Ligand-Protein Binding Modes and Interactions
Studies on benzoxazole (B165842) and related heterocyclic structures have predicted their binding modes across a diverse array of protein targets.
DNA Gyrase : As a crucial bacterial enzyme, DNA gyrase is a well-established target for antibacterial agents. Docking studies of 2-substituted benzoxazole derivatives have been performed to understand their inhibitory mechanism. These studies often show that the benzoxazole scaffold can fit into the ATP-binding site of the GyrB subunit. Key interactions typically involve hydrogen bonds between the amino group or other substituents and conserved residues like Asp97, as well as π-π stacking or hydrophobic interactions with residues such as Trp94 and Ile204. nih.govrsc.org The binding of these inhibitors is often compared to that of known drugs like ciprofloxacin to validate the docking protocol and assess their potential. rsc.org
FLT3-ITD : Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML), especially when it carries an internal tandem duplication (FLT3-ITD) mutation. Molecular docking has been instrumental in the development of benzo[d]oxazole-2-amine derivatives as potent FLT3-ITD inhibitors. researchgate.net These simulations predict that the benzoxazole core can occupy the ATP-binding pocket, forming critical hydrogen bonds with the hinge region of the kinase. The "DFG-in" conformation of FLT3 is often used to model the binding of these type-I inhibitors. researchgate.net
Alpha-Glucosidase : This enzyme is a target for managing type 2 diabetes. Docking studies on various heterocyclic inhibitors, including benzothiazine and benzimidazole (B57391) derivatives, have elucidated the binding interactions necessary for inhibition. nih.govresearchgate.net These studies consistently show that potent inhibitors form a network of hydrogen bonds with key catalytic residues like Asp203, Asp327, Asp542, and His600 within the enzyme's active site. researchgate.net Benzoxazole derivatives are predicted to behave similarly, with hydroxyl and amino groups playing a crucial role in anchoring the ligand in the binding pocket. semanticscholar.org
p38 MAP Kinase : As a mediator of inflammatory responses, p38 mitogen-activated protein (MAP) kinase is a target for anti-inflammatory drugs. Docking studies on fused pyrazole and benzothiazole-based inhibitors have revealed their binding mode within the ATP-binding site of p38α. semanticscholar.orgresearchgate.net The models show that the heterocyclic core forms hydrogen bonds with the kinase hinge region, a common feature for kinase inhibitors, thus preventing the phosphorylation cascade. rsc.org
Sec14p : The yeast protein Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, is a target for antifungal agents. Molecular docking has been used to investigate how benzoxazole and benzothiazole (B30560) derivatives bind within the lipid-binding pocket of Sec14p from S. cerevisiae. researchgate.netnih.gov The simulations show these compounds occupying the same pocket as the native lipid ligand, indicating a competitive inhibition mechanism. nih.gov
HisG : ATP phosphoribosyltransferase (HisG) is the first enzyme in the histidine biosynthesis pathway and a potential target for new tuberculosis drugs. Virtual screening and subsequent molecular docking of nitrobenzothiazole derivatives against M. tuberculosis HisG have identified compounds that bind within the large, solvent-exposed active site, occupying the subsites for ATP and PRPP substrates. researchgate.net
Acid Ceramidase (AC) : AC is a lysosomal enzyme involved in sphingolipid metabolism and is a target for various diseases. While not benzoxazoles, structurally related oxazol-2-one-3-carboxamides have been designed as AC inhibitors, with molecular docking guiding their optimization. nih.gov These studies help understand the spatial and electronic requirements for interacting with the enzyme's active site.
COX-2 : Cyclooxygenase-2 (COX-2) is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking has been used to predict the binding affinity of benzoxazole derivatives with the COX-2 enzyme. ox.ac.uk These studies often show that the planar benzoxazole ring can slide into the hydrophobic channel of the COX-2 active site, with substituents forming hydrogen bonds with key residues like Tyr385 and Ser530, similar to selective COX-2 inhibitors like celecoxib. researchgate.net
CSF-1R : Colony-stimulating factor 1 receptor (CSF-1R) is a tyrosine kinase involved in cancer and inflammatory diseases. Docking studies are frequently used to design and understand the binding of inhibitors to the ATP binding site of CSF-1R. nih.gov These simulations show how inhibitors can stabilize the auto-inhibitory conformation of the kinase by interacting with the DFG motif.
Estimation of Binding Affinities and Energetics
A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). Lower energy values typically indicate more favorable binding. Studies on benzoxazole analogs have reported a range of binding affinities depending on the specific derivative and the protein target. For example, docking of benzoxazole derivatives against the 4URO receptor yielded dock scores as favorable as -8.0 kcal/mol. Similarly, docking against COX-2 has shown binding energies for herbal compounds ranging from -9.4 to -10 kcal/mol.
| Protein Target | Ligand Class/Derivative | Estimated Binding Affinity (Docking Score) | Key Interacting Residues |
| VEGFR-2 | Benzoxazole derivative D4 | -11.7 kcal/mol | Leu35, Val43, Lys63, Asp191 nih.gov |
| COX-2 | Asarinine (from Piper longum) | -10 kcal/mol | Tyr385, Ser530 |
| DNA Gyrase | Benzoxazole derivative 26 | -6.687 | Asn48 rsc.org |
| FLT3-ITD | Benzo[d]oxazole derivative T24 | IC50: 0.41 nM | Hinge region residues researchgate.net |
| α-Glucosidase | 1,2-benzothiazine derivative 9 | IC50: 3.9 µM | Asp, His residues in active site |
Docking-Guided Design of Novel Ligands
Molecular docking is not merely an analytical tool but also a creative one. The insights gained from predicting ligand-protein interactions are frequently used to guide the synthesis of new molecules with improved affinity and selectivity. For instance, after identifying an initial hit compound against FLT3-ITD, flexible molecular docking was used to provide a rationale for designing a series of new benzo[d]oxazole-2-amine derivatives, leading to the discovery of a compound with nanomolar potency. researchgate.net Similarly, docking studies on acid ceramidase inhibitors guided the chemical optimization of initial hits to identify a lead compound with an optimal pharmacokinetic profile. nih.gov This iterative cycle of docking, synthesis, and testing is a cornerstone of modern structure-based drug design.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time.
Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics
MD simulations are frequently employed to validate the results of molecular docking. By simulating the movement of every atom in the ligand-protein complex over a period of nanoseconds, researchers can assess whether the docked pose is stable. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD trajectory over the simulation time suggests that the complex is in a stable conformation.
For example, MD simulations of benzoxazole derivatives docked into the VEGFR-2 binding site were run for 100 nanoseconds to confirm the stability of the predicted interactions. nih.govox.ac.uk Analysis of the root-mean-square fluctuation (RMSF) can further pinpoint which parts of the protein remain flexible and which are stabilized by the ligand's presence. In a study on benzothiazole derivatives targeting DNA gyrase, 50 ns MD simulations showed that the ligand-bound protein was more stable than the apoprotein form. rsc.org
Exploration of Allosteric Effects and Conformational Changes
MD simulations are powerful enough to explore more complex phenomena, such as allosteric regulation, where a ligand binds to a site distant from the active site but still influences the protein's activity. By comparing the dynamics of the protein with and without the ligand, researchers can identify correlated motions and signaling pathways that transmit the binding signal across the protein structure.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations have become indispensable tools in modern chemistry for investigating the properties and reactivity of molecules at an electronic level. For benzoxazole derivatives, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide profound insights into their behavior. These computational approaches allow for the detailed examination of electronic structure, reaction energetics, and intermolecular interactions, offering a theoretical framework to complement experimental findings.
Electronic Structure Characterization and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of molecules. For benzoxazole derivatives, DFT calculations, often using basis sets like 6-31G(d), 6-31G**, and 6-31+G, have been employed to analyze their structures. semanticscholar.org The calculated bond lengths and angles for various substituted benzoxazoles show good agreement with experimental values obtained from X-ray crystallography. semanticscholar.org
A key aspect of electronic structure characterization is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. rsc.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. semanticscholar.org For instance, in a study of biologically active benzoxazoles, the calculated HOMO-LUMO energy gap for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol was found to be 3.80 eV, indicating higher chemical reactivity compared to other derivatives in the same study. semanticscholar.org
Furthermore, the distribution of these frontier orbitals provides insight into the reactive sites of the molecule. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. DFT calculations can also determine various global reactivity descriptors, such as electronegativity, chemical potential, global hardness, and softness, which further aid in predicting the reactivity of the molecule towards different types of chemical reactions. researchgate.net Time-dependent DFT (TD-DFT) calculations are used to interpret UV-Vis absorption spectra by modeling the electronic transitions between molecular orbitals. rsc.orgresearchgate.net For substituted benzoxazoles, TD-DFT has been used to determine the vertical (π→π*) absorption and emission wavelengths, with results showing good agreement with experimental data. researchgate.net
Table 1: Calculated Electronic Properties of Representative Benzoxazole Derivatives using DFT (Note: This table contains representative data for substituted benzoxazoles, as specific data for 2-Aminobenzo[d]oxazol-6-ol is not available in the cited literature.)
| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | -5.79 | -1.21 | 4.58 |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | -5.55 | -1.75 | 3.80 |
Data sourced from a computational study on biologically active benzoxazoles. semanticscholar.org
Energetic Landscape Analysis (e.g., Transition States, Reaction Barriers)
Understanding the mechanism of chemical reactions, including the synthesis of benzoxazole derivatives, involves mapping the energetic landscape of the reaction pathway. DFT calculations are a powerful tool for this purpose, allowing for the determination of the energies of reactants, intermediates, products, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, which is a key determinant of the reaction rate.
For example, the synthesis of 2-substituted benzoxazoles can proceed through a cascade reaction involving the activation of an amide, nucleophilic addition, intramolecular cyclization, and elimination. nih.govmdpi.com Computational studies can elucidate the proposed mechanism by modeling each step. The process would involve locating the geometry of the transition state for the rate-determining step, which is often the intramolecular cyclization. By calculating the energies of all species along the reaction coordinate, a detailed reaction profile can be constructed, providing insights that are difficult to obtain experimentally. diva-portal.org This analysis helps in understanding the feasibility of a proposed reaction pathway and can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve product yield. nih.gov
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study hybridization, covalency, and delocalization effects in molecules by analyzing the electronic wavefunction. nih.govwikipedia.org It provides a localized, "chemist's" picture of bonding, lone pairs, and intermolecular interactions within a molecule. uba.arwisc.edu The NBO method partitions the molecular density into contributions from localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org
A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uba.arresearchgate.net These interactions represent charge delocalization from an occupied Lewis-type NBO (a donor, such as a lone pair or a bonding orbital) to an unoccupied non-Lewis-type NBO (an acceptor, typically an antibonding orbital). The stabilization energy, E(2), associated with this delocalization is calculated and provides a measure of the interaction strength. researchgate.net
In the context of benzoxazole derivatives, NBO analysis can reveal strong electronic delocalization via resonance interactions across the molecule. researchgate.net It is particularly useful for studying hydrogen bonding, a critical intermolecular interaction. semanticscholar.orgnih.gov NBO analysis can isolate the specific orbital interactions that constitute a hydrogen bond, for example, the delocalization of electron density from a lone pair on a nitrogen or oxygen atom (the donor) to the σ* antibonding orbital of an O-H or N-H bond (the acceptor). uba.ar This provides a quantitative measure of the hydrogen bond strength and helps to understand the packing of molecules in the solid state and their interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsdronline.comresearchgate.net This method is a cornerstone of modern medicinal chemistry, as it allows for the prediction of the activity of novel compounds, thereby saving time and resources in the drug discovery process. ijpsdronline.comchemijournal.com For benzoxazole derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties, QSAR studies are instrumental in understanding the structural requirements for a desired therapeutic effect. researchgate.netresearchgate.net
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves creating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a predictive model.
Development of Predictive Models for Biological Activity
The development of a robust QSAR model begins with a dataset of compounds, typically a series of analogues with varying substituents. chemijournal.com The biological activity, such as the half-maximal inhibitory concentration (IC50), is converted to a logarithmic scale (pIC50) to be used as the dependent variable in the model. nih.gov
Various statistical methods can be employed to generate the QSAR model, with Multiple Linear Regression (MLR) being a common approach. ijpsdronline.com The goal is to create a linear equation that relates the biological activity to a set of molecular descriptors. The quality and predictive power of the resulting model are assessed using several statistical parameters:
Correlation Coefficient (R²) : Measures the goodness of fit of the model to the training data.
Cross-validated Correlation Coefficient (Q²) : Assesses the internal predictive ability of the model, often determined using the leave-one-out method.
Predicted R² (R²pred) : Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.gov
For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzoxazole derivatives to develop predictive models for anticancer activity against various cell lines. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. chemijournal.comnih.gov
Table 2: Statistical Validation Parameters for a Sample QSAR Model for Benzoxazole Derivatives (Note: This is a representative table based on published QSAR studies of benzoxazole derivatives.)
| Model Type | R² | Q² | R²pred | F-test |
|---|---|---|---|---|
| CoMFA (Anticancer - HCT-116) | 0.956 | 0.574 | 0.5597 | 146.723 |
Data adapted from a 3D-QSAR study on benzoxazole derivatives as anticancer agents. nih.gov
Identification of Key Physicochemical and Structural Descriptors Influencing Activity
A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on the biological activity of the compounds. researchgate.net These descriptors can be broadly categorized as:
Physicochemical : Such as lipophilicity (log P), polarizability, and dipole moment. ijpsdronline.comnih.gov
Topological : Indices that describe the connectivity and branching of the molecule, like Kier's molecular connectivity indices (¹χ, ¹χv). researchgate.net
Electronic : Descriptors related to the electronic structure, such as HOMO/LUMO energies or partial atomic charges.
Steric/3D : Parameters that describe the size and shape of the molecule.
In various QSAR studies on benzoxazole derivatives, topological parameters and Kier's molecular connectivity indices have been found to be highly relevant for antimicrobial activity. researchgate.net For anti-inflammatory activity, descriptors related to lipophilicity often play a significant role. nih.gov For instance, some QSAR models have shown a parabolic dependence of activity on log P, suggesting that there is an optimal lipophilicity for receptor binding. nih.gov The identification of these key descriptors provides valuable insights into the mechanism of action and helps medicinal chemists to rationally design new derivatives with enhanced potency by modifying the molecular structure to optimize these properties. researchgate.net
Structure Activity Relationship Sar and Pharmacological Activity Mechanisms
Design Principles for Modulating Biological Activities of 2-Aminobenzo[d]oxazol-6-ol Derivatives
The design of potent and selective derivatives of this compound hinges on a detailed understanding of its structure-activity relationships. Key considerations include the electronic and steric effects of substituents and their positions on the benzoxazole (B165842) core.
The nature of substituents on the benzoxazole ring system plays a pivotal role in determining the pharmacological profile of the resulting derivatives. Both electronic and steric factors contribute to the modulation of biological activity.
Electronic Effects : The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the benzoxazole core can significantly alter the molecule's reactivity and binding affinity for target enzymes or receptors. For instance, studies on benzoxazole derivatives have shown that the presence of EWGs, such as nitro (NO2) or chloro (Cl) groups, can enhance the anti-proliferative activity against certain cancer cell lines. researchgate.net Conversely, EDGs can also positively influence biological activity in different contexts. This suggests that the electronic properties of substituents must be carefully tailored to the specific biological target.
Steric Effects : The size and spatial arrangement of substituents (steric effects) also have a profound impact on the biological activity of this compound derivatives. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket in a receptor or hinder it by preventing the molecule from fitting into the active site. The strategic placement of different functional groups can, therefore, lead to derivatives with improved potency and selectivity.
A summary of how different substituents can affect the biological activity of benzoxazole derivatives is presented in the table below.
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| 2 | Phenyl or N-phenyl groups | Can confer significant antibacterial activity. | nih.gov |
| 2 | Aryl groups | Can lead to potent inhibition of cholinesterases. | |
| 5 | Various | Considered crucial for modulating the intensity of biological activity. | jocpr.com |
| 6 | Benzoylamino groups | Can result in potent anti-inflammatory agents. | nih.gov |
The position of substituents on the benzoxazole ring is a critical determinant of biological efficacy. Even minor changes in the location of a functional group can lead to significant differences in pharmacological activity. For example, in a study of novel oxazolidinone derivatives, a linearly attached benzotriazole (B28993) showed greater potency compared to an angularly attached one, highlighting the importance of the spatial arrangement of linked heterocyclic systems. When benzotriazole was replaced with benzoxazole, the resulting molecules were less active or inactive, further underscoring the sensitivity of biological activity to structural changes.
Mechanistic Investigations of Enzyme Inhibition (In Vitro)
Derivatives of this compound have been investigated as inhibitors of various enzymes, with their mechanisms of action being a subject of intense research. The benzoxazole scaffold can serve as a foundation for the development of potent and selective enzyme inhibitors. researchgate.net
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. researchgate.net Certain benzoxazole derivatives have been identified as potential inhibitors of this enzyme. The proposed mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and subsequent bacterial cell death.
Molecular docking studies have suggested that 2-substituted benzoxazole derivatives can effectively bind to the active site of DNA gyrase. nih.gov The benzoxazole core can form crucial interactions within the enzyme's binding pocket, and modifications at the 2-position can further enhance this binding. For example, the introduction of an amino group between a phenyl ring and the benzoxazole core has been shown to improve activity against certain bacteria. nih.gov
| Compound Type | Enzyme Target | Inhibition Mechanism | Key Structural Features | Reference |
| 2-Substituted Benzoxazoles | DNA Gyrase | Stabilization of enzyme-DNA cleavage complex | Bicyclic ring structure, substituents at the 2-position | nih.govresearchgate.net |
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a role in the development of acute myeloid leukemia (AML), particularly when it carries an internal tandem duplication (ITD) mutation. mdpi.com FLT3 inhibitors work by blocking the ATP-binding site of the FLT3 receptor, which inhibits its kinase activity and disrupts the signaling pathways that promote the survival and proliferation of leukemic cells. patsnap.com
Derivatives based on the benzo[d]oxazol-2-amine scaffold have been designed and synthesized as potent FLT3-ITD inhibitors. rawdatalibrary.net These compounds act as type-I inhibitors, meaning they can bind to the FLT3 receptor in both its active and inactive conformations. researchgate.net Molecular dynamics simulations have been used to study the binding modes of these compounds, providing insights for further optimization. rawdatalibrary.net
| Inhibitor Class | Target | Binding Mode | Effect | Reference |
| Benzo[d]oxazol-2-amine derivatives | FLT3-ITD | Type-I (binds to active and inactive conformations) | Inhibition of kinase activity, induction of apoptosis in leukemia cells | rawdatalibrary.netresearchgate.net |
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. frontiersin.org Alpha-glucosidase inhibitors delay the breakdown of complex carbohydrates into glucose, thereby reducing the post-meal spike in blood glucose levels. bohrium.com
While specific studies on this compound as an alpha-glucosidase inhibitor are limited, the broader class of benzoxazole derivatives has shown promise. For instance, benzoxazole-based sulphonamide hybrids have been synthesized and evaluated for their anti-diabetic activity, with some analogues showing promising inhibition of both α-amylase and α-glucosidase. The inhibitory mechanism is believed to involve competitive binding to the active site of the enzyme, preventing the substrate from accessing it. nih.gov
| Compound Series | Target Enzyme | Potential Mechanism | Outcome | Reference |
| Benzoxazole-based sulphonamide derivatives | α-Amylase and α-Glucosidase | Competitive inhibition | Reduced carbohydrate digestion and glucose absorption |
Cyclooxygenase-2 (COX-2) Inhibition Profiles
The benzoxazole nucleus is recognized as a valuable scaffold for the development of anti-inflammatory agents, including selective inhibitors of Cyclooxygenase-2 (COX-2). The therapeutic benefit of selective COX-2 inhibitors lies in their ability to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. brieflands.com
Structure-activity relationship studies on various heterocyclic compounds, including benzoxazoles and the related benzimidazoles, have revealed key structural features necessary for potent and selective COX-2 inhibition. The general pharmacophore for selective COX-2 inhibitors often includes a central heterocyclic ring system substituted with two adjacent aromatic rings (diarylheterocycle). nih.govnih.gov One of the aryl rings typically bears a specific pharmacophore, such as a p-sulfonamide (SO₂NH₂) or a p-methylsulfonyl (SO₂CH₃) group. This moiety is crucial for selectivity as it can interact with a secondary, hydrophilic pocket present in the active site of the COX-2 enzyme, which is absent in the COX-1 isoform. researchgate.net
For benzoxazole and related derivatives, SAR studies indicate that:
The presence of a central benzoxazole or benzimidazole (B57391) ring provides a rigid core for orienting the crucial aryl substituents. nih.gov
Electron-withdrawing groups, like the aforementioned sulfonamide or methylsulfonyl groups, on one of the phenyl rings are critical for establishing selectivity for COX-2. researchgate.net
The nature and position of substituents on the second phenyl ring can modulate the potency of the inhibitor. brieflands.com
Table 1: Key Structural Features of Benzoxazole Derivatives for COX-2 Inhibition
| Structural Feature | Role in COX-2 Inhibition | Reference |
|---|---|---|
| Central Benzoxazole Core | Provides a rigid scaffold for optimal orientation of pharmacophoric groups. | nih.gov |
| Diaryl Substitution Pattern | Mimics the arrangement of known selective COX-2 inhibitors (coxibs). | nih.govresearchgate.net |
| p-Sulfonamide or p-Methylsulfonyl Group | Inserts into the secondary pocket of the COX-2 active site, conferring selectivity over COX-1. | researchgate.net |
Acid Ceramidase (AC) Inhibition Studies
A class of compounds structurally related to benzoxazoles, the benzoxazolone carboxamides, has been identified as potent inhibitors of acid ceramidase (AC). nih.govresearchgate.net AC is a cysteine amidase that hydrolyzes ceramides, which are bioactive lipids involved in cellular processes like apoptosis and inflammation. nih.govacs.org Inhibiting AC can increase ceramide levels, making it a potential therapeutic strategy for cancers where ceramide levels are abnormally low. acs.org
Systematic SAR investigations of the benzoxazolone carboxamide scaffold have demonstrated its potential for developing stable and systemically active AC inhibitors. acs.orgacs.org Key findings from these studies include:
Benzoxazolone Ring Substitution: The placement of electron-withdrawing groups at positions 5, 6, or 7 of the benzoxazolone ring generally enhances inhibitory activity against AC. acs.org
Carboxamide Side Chain: The nature of the side chain attached to the carboxamide nitrogen is also critical for potency.
Balancing Potency and Stability: Modifications can be made to balance the inhibitory potency with chemical and metabolic stability. For instance, replacing a bromine atom with a p-fluorophenyl group in one derivative resulted in a compound with an IC₅₀ of 79 nM and improved stability. acs.org
Table 2: AC Inhibition by Representative Benzoxazolone Carboxamide Derivatives
| Compound | Key Structural Features | AC Inhibition IC₅₀ (nM) | Reference |
|---|---|---|---|
| ARN14974 | 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | 79 | acs.org |
| Compound 14 (from study) | A derivative with a balanced activity-stability profile. | Not specified | nih.gov |
ATP Phosphoribosyl Transferase (HisG) Inhibition
ATP Phosphoribosyl Transferase, the product of the hisG gene, is the enzyme that catalyzes the first step in histidine biosynthesis. nih.govebi.ac.ukwikipedia.org This pathway is essential in prokaryotes, fungi, and plants, but absent in humans, making HisG a potential target for novel antimicrobial agents. nih.govebi.ac.uk While research has identified inhibitors for HisG, such as those from the nitrobenzothiazole class, a review of the available literature did not yield specific studies on the inhibition of this enzyme by compounds containing the this compound or related benzoxazole scaffolds.
CSF-1R Signaling Pathway Modulation
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the development and function of myeloid cells, including macrophages and microglia. nih.govnih.gov Dysregulation of CSF-1R signaling is implicated in various diseases, including cancer, where it influences tumor-associated macrophages (TAMs), and neurodegenerative disorders. nih.govresearchgate.net Consequently, the development of small-molecule inhibitors of CSF-1R is an active area of research. nih.govadooq.com However, based on the surveyed scientific literature, there is no specific information available regarding the modulation of the CSF-1R signaling pathway by 2-aminobenzoxazole (B146116) derivatives.
Broader Enzyme Target Modulations (e.g., Proteases, Chymase, Butyrylcholinesterase, Topoisomerase II)
Beyond the more commonly studied targets, the benzoxazole scaffold has been evaluated against other enzyme systems.
Topoisomerase I and II Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. A series of 2-substituted-6-nitrobenzoxazoles were investigated for their ability to inhibit human Topoisomerase I (Topo I) and Topoisomerase IIα (Topo II). researchgate.net The study found that several derivatives inhibited one or both enzymes at micromolar concentrations. The most effective Topo I inhibitor was 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole with an IC₅₀ of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent Topo II inhibitor with an IC₅₀ of 71 µM. researchgate.net Notably, these potent compounds were found to affect both enzymes. researchgate.net
Table 3: Topoisomerase Inhibition by 2-Substituted-6-nitrobenzoxazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 | researchgate.net |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo I | Inhibitory activity noted | researchgate.net |
| Topo II | 71 |
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. Tumor-associated isoforms, such as CA IX and CA XII, are targets for anticancer therapies. A series of 2-aminobenzoxazole-appended coumarins were designed and evaluated as inhibitors of these isoforms. nih.gov The compounds showed good selectivity for the tumor-associated CAs over other isoforms. Docking studies suggested a prodrug mechanism where the coumarin (B35378) scaffold is hydrolyzed by the esterase activity of the CAs. nih.gov A derivative with a phenyl substitution on the benzoxazole moiety showed strong inhibition of both CA IX (Kᵢ = 33.2 nM) and CA XII (Kᵢ = 57.1 nM). nih.gov
No specific studies detailing the interaction of 2-aminobenzoxazole derivatives with proteases, chymase, or butyrylcholinesterase were identified in the reviewed literature.
Cellular Pathway Modulation Studies (In Vitro)
The benzoxazole scaffold is a common feature in compounds designed to modulate cellular pathways, particularly in the context of cancer research. These derivatives have been shown to exert antiproliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
One study focused on derivatives of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine as agents against cervical cancer. nih.gov The most promising compound, designated H1, demonstrated potent and specific anti-proliferative activity against the HPV18-positive HeLa cell line with an IC₅₀ of 380 nM. nih.gov Further investigation showed that this compound could induce cell cycle arrest at the G1 phase and promote apoptosis. nih.gov
Other research has identified benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. One of the most active compounds, a 5-methylbenzo[d]oxazole derivative, showed significant antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines with IC₅₀ values of 10.50 µM and 15.21 µM, respectively. nih.gov This compound was found to arrest cell growth and induce apoptosis by significantly elevating levels of caspase-3 and BAX while reducing the level of the anti-apoptotic protein Bcl-2. nih.govtandfonline.com
Additional studies have synthesized novel benzoxazole derivatives and confirmed their anticancer potential against a range of cancer cell lines, including those of the colon, lung, breast, and liver. benthamdirect.comnih.gov For example, a benzoxazole linked to a 1,3,4-oxadiazole (B1194373) containing a 3,4,5-trimethoxy substitution on a phenyl ring showed potent activity against A549 (lung), MCF-7 (breast), and HT-29 (colon) cell lines with IC₅₀ values of 0.13 µM, 0.10 µM, and 0.22 µM, respectively. benthamdirect.com
Table 4: In Vitro Antiproliferative Activity of Various Benzoxazole Derivatives
| Compound Class/Name | Cell Line | Cancer Type | IC₅₀ | Reference |
|---|---|---|---|---|
| H1 (2-(2-aminobenzothiazol-6-yl) benzoxazol-5-amine derivative) | HeLa | Cervical | 380 nM | nih.gov |
| Compound 12l (5-methylbenzo[d]oxazole derivative) | HepG2 | Hepatocellular | 10.50 µM | nih.gov |
| MCF-7 | Breast | 15.21 µM | ||
| Compound 10b (benzoxazole-1,3,4-oxadiazole derivative) | A549 | Lung | 0.13 µM | benthamdirect.com |
| MCF-7 | Breast | 0.10 µM | ||
| HT-29 | Colon | 0.22 µM |
Mechanisms of Apoptosis Induction
Derivatives of the benzoxazole scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells through the modulation of key regulatory proteins. The intrinsic mitochondrial pathway is a primary route for this activity.
One of the central mechanisms involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial arbiters of apoptosis. nih.gov Pro-apoptotic proteins like Bcl-2-associated X protein (Bax) promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. nih.gov Studies on benzoxazole-based compounds demonstrated their ability to disrupt the balance between these proteins in cancer cells. For instance, potent benzoxazole derivatives have been shown to significantly down-regulate the expression of Bcl-2 while simultaneously up-regulating the levels of Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of pro-apoptotic factors. ijper.org
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Following the signals initiated by the Bcl-2 family, initiator caspases (like caspase-9) and executioner caspases (like caspase-3) are activated. Research has confirmed that treatment with benzoxazole derivatives leads to a substantial increase in the expression and activity of caspase-3 in cancer cell lines such as human colorectal carcinoma (HCT-116). nih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov
One study on a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative, designated as compound H1, also noted its ability to promote cell apoptosis in HeLa cells, albeit to a slight degree (8.77%). nih.govresearchgate.net
| Compound | Cell Line | Effect on Bcl-2 Expression | Effect on Bax Expression | Effect on Caspase-3 Activity | Reference |
|---|---|---|---|---|---|
| Compound 8g (Benzoxazole-based) | HCT-116 | Down-regulated (0.31-fold vs control) | Up-regulated (3.864-fold vs control) | Increased (6-fold vs control) | nih.gov |
| Compound 12e (Thiazole-based) | HCT-116 | Down-regulated (0.415-fold vs control) | Up-regulated (2.834-fold vs control) | Increased (8-fold vs control) | nih.gov |
| Compound H1 | HeLa | Not specified | Not specified | Promoted apoptosis (8.77%) | nih.govresearchgate.net |
Regulation of Cell Cycle Progression
In addition to inducing apoptosis, derivatives based on the 2-aminobenzoxazole structure can exert anticancer effects by interfering with the cell cycle, preventing cancer cells from proliferating. These compounds can induce cell cycle arrest at different checkpoints, notably the G1 and G2/M phases.
For example, a low concentration of the 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative, compound H1, was found to cause cell cycle blockage at the G1 phase in HPV18-positive HeLa cells. nih.govresearchgate.net Arrest at the G1 checkpoint prevents the cell from entering the S phase (DNA synthesis), thereby halting proliferation.
Other studies on related heterocyclic compounds have demonstrated the ability to induce arrest at the G2/M checkpoint. This prevents the cell from entering mitosis. The molecular mechanism for G2/M arrest can involve the modulation of key regulatory proteins such as Cyclin-dependent kinase 1 (CDK1) and Cyclin B. frontiersin.org A decrease in the levels or activity of the CDK1/Cyclin B complex is a known trigger for G2/M arrest. frontiersin.org While not specific to 2-aminobenzoxazole itself, this mechanism is common for similar scaffolds and is a likely pathway for its derivatives.
| Compound | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| Compound H1 | HeLa | G1 Phase | nih.govresearchgate.net |
| Chalcone Derivative 1C | A2780 (Ovarian) | G2/M Phase | mdpi.com |
| Cinobufagin | A375 (Melanoma) | G2/M Phase | frontiersin.org |
| Benzimidazole Derivative 10 | A549 (Lung) | G1 and G2 Phases | mdpi.com |
Transcriptional Repression of Oncogenic Proteins (e.g., Human Papillomavirus E7)
A key mechanism for the anticancer activity of certain 2-aminobenzoxazole derivatives is the transcriptional repression of viral oncogenes, which are critical for the development and maintenance of virus-induced cancers like cervical cancer. Human papillomavirus (HPV) is a primary etiological factor for cervical cancer, with its E6 and E7 oncoproteins playing a crucial role in carcinogenesis by disrupting cellular tumor suppressor pathways. nih.govnih.gov
Specifically, the derivative compound H1 has demonstrated the ability to repress transcription associated with the HPV E7 oncoprotein cellular pathway. nih.govresearchgate.net This pathway involves a cascade of proteins including the retinoblastoma protein (Rb), the transcription factor E2F-1, and DNA methyltransferase 1 (DNMT1). nih.gov By inhibiting the transcription of genes in this pathway, compound H1 effectively counteracts the oncogenic effects of HPV E7, which are essential for tumorigenesis. nih.govresearchgate.net
Role of E3 Ubiquitin Ligase Pathways in Cellular Response
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. This system involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for degradation by the proteasome. google.com E3 ubiquitin ligases are critical components as they provide substrate specificity to the system.
Research into the cellular response to 2-aminobenzoxazole derivatives has implicated the E3 ubiquitin ligase pathway in their mechanism of action. Proteomics analysis following treatment with compound H1 revealed that the degradation of the HPV E7 oncoprotein may occur through the action of E3 ubiquitin ligases. nih.govresearchgate.net This finding aligns with the observed decrease in E7 expression after treatment. By hijacking or activating specific E3 ligases, the compound can target viral oncoproteins for destruction, representing a sophisticated mechanism for its anticancer activity. nih.gov
Antimicrobial Action Mechanisms (In Vitro)
The 2-aminobenzoxazole scaffold has also been explored for its antimicrobial properties, with derivatives showing efficacy against a range of bacteria and fungi.
Antibacterial Spectrum and Efficacy Against Diverse Bacterial Strains
Derivatives of 2-substituted benzoxazole have demonstrated a broad spectrum of antibacterial activity. In vitro screening has confirmed their efficacy against both Gram-positive and Gram-negative bacteria.
Bacterial Spectrum:
Gram-positive: Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis nih.govlongdom.org
Gram-negative: Escherichia coli, Pseudomonas aeruginosa nih.govlongdom.org
Studies have shown that many of these compounds exhibit potent activity, particularly against E. coli. nih.gov The proposed mechanisms of action vary depending on the specific derivative. Molecular docking studies suggest that some benzoxazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Other related scaffolds, such as benzothiazol-2-amines, are thought to target the Staphylococcus aureus methionyl-tRNA synthetase.
| Bacterial Strain | Type | Activity Noted | Reference |
|---|---|---|---|
| Escherichia coli | Gram-negative | Potent activity at 25 µg/mL | nih.gov |
| Staphylococcus aureus | Gram-positive | Significant activity | longdom.org |
| Pseudomonas aeruginosa | Gram-negative | Significant activity | longdom.org |
| Bacillus subtilis | Gram-positive | Significant activity | longdom.org |
| Streptococcus pyogenes | Gram-positive | Screened against | nih.gov |
Antifungal Spectrum and Efficacy Against Phytopathogenic Fungi (e.g., Lipid Transfer Protein Sec14p)
Simple 2-aminobenzoxazole derivatives have been identified as potent antifungal agents, particularly against phytopathogenic fungi that cause diseases in plants. nih.govnih.gov These compounds exhibit excellent and broad-spectrum antifungal activities against a range of fungal pathogens. nih.govnih.govresearchgate.net
Antifungal Spectrum:
Fusarium oxysporum
Fusarium graminearum
Fusarium solani
Alternaria solani
Colletotrichum gloeosporioides
Valsa mali
Magnaporthe oryzae
Botrytis cinerea mdpi.com
Several derivatives (designated 3a, 3b, 3c, 3e, 3m, and 3v in one study) displayed highly potent antifungal activity, with EC₅₀ values ranging from 1.48 to 16.6 µg/mL, which was significantly more effective than the commercial fungicide hymexazol. nih.govnih.govresearchgate.net
The proposed mechanism for this antifungal action involves the inhibition of the lipid transfer protein Sec14p. nih.govmdpi.com Sec14p is crucial for lipid metabolism and membrane trafficking in fungi, making it an attractive target. Molecular docking studies have shown that 2-aminobenzoxazole derivatives can bind within the lipid-binding pocket of Sec14p, primarily through pi-pi stacking and pi-alkyl interactions, thereby inhibiting its function and disrupting fungal growth. nih.gov
| Compound | EC₅₀ (µg/mL) | Reference |
|---|---|---|
| 3a | 1.48 | nih.govresearchgate.net |
| 3b | 3.12 | nih.govresearchgate.net |
| 3c | 4.25 | nih.govresearchgate.net |
| 3e | 3.56 | nih.govresearchgate.net |
| 3m | 2.33 | nih.govresearchgate.net |
| 3v | 4.61 | nih.govresearchgate.net |
| Hymexazol (Control) | >50 | nih.govresearchgate.net |
Investigation of Antimycobacterial Potential
While specific research on the antimycobacterial potential of this compound is not extensively documented in current literature, the broader class of benzoxazole derivatives has emerged as a promising scaffold in the search for new anti-tuberculosis agents. researchgate.net The growing challenge of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel chemical entities, and the benzoxazole ring system has been a focal point of such investigations. researchgate.net
Several studies have synthesized and evaluated a variety of benzoxazole derivatives, revealing significant activity against Mtb. For instance, a series of 2-benzylsulfanyl derivatives of benzoxazole demonstrated notable in vitro antimycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains, as well as against non-tuberculous mycobacteria. nih.gov The dinitrobenzylsulfanyl derivatives, in particular, were identified as lead compounds with significant activity. nih.gov A quantitative structure-activity relationship (QSAR) study on this series indicated that lower lipophilicity contributes significantly to their antimycobacterial efficacy. nih.gov
In another approach, hybrid molecules combining the benzoxazole and pyrazoline pharmacophores have been designed and synthesized. researchgate.net These novel pyrazoline-based benzoxazole derivatives exhibited potent activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant TB (MDR-TB), and extensively drug-resistant TB (XDR-TB) strains. researchgate.net Computational studies on these hybrids suggested that the benzoxazole moiety plays a crucial role in the binding interactions with the target protein. researchgate.net
Further research into novel benzoxazole compounds has shown their potential against M. tuberculosis (H-37RV) at various concentrations. cuestionesdefisioterapia.comcuestionesdefisioterapia.com The antimycobacterial activity of these derivatives is often evaluated using methods like the Alamar blue assay to determine the minimum inhibitory concentration (MIC). cuestionesdefisioterapia.comcuestionesdefisioterapia.com
The following table summarizes the antimycobacterial activity of selected benzoxazole derivatives from various studies.
| Compound Series | Test Strain(s) | Key Findings | Reference |
| 2-Benzylsulfanyl derivatives of benzoxazole | M. tuberculosis, non-tuberculous mycobacteria, multidrug-resistant M. tuberculosis | Dinitro derivatives showed significant activity against both sensitive and resistant strains. Lower lipophilicity was correlated with higher activity. | nih.gov |
| Pyrazoline-based benzoxazole derivatives | M. tuberculosis H37Rv, MDR-TB, XDR-TB | Several compounds displayed potent activity, with some being more effective than isoniazid (B1672263) against MDR-TB. The benzoxazole moiety was crucial for binding. | researchgate.net |
| Novel benzoxazole derivatives | M. tuberculosis (H-37RV) | Certain derivatives demonstrated strong antitubercular activity at concentrations of 100 and 50 µg/ml. | cuestionesdefisioterapia.comcuestionesdefisioterapia.com |
Integration of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies
The development of novel antimycobacterial agents based on the 2-aminobenzoxazole scaffold can be significantly accelerated by integrating computational approaches such as Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). While specific applications of these methodologies to this compound are not yet reported, their utility in tuberculosis drug discovery with related heterocyclic compounds is well-established.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. For the 2-aminobenzoxazole scaffold, a potential target in M. tuberculosis is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). This enzyme is essential for the synthesis of the mycobacterial cell wall and is the target of other successful antitubercular agents like benzothiazoles. nih.gov The crystal structure of DprE1 in complex with inhibitors provides a template for the rational design of new benzoxazole-based inhibitors. By using molecular docking simulations, researchers can predict how different 2-aminobenzoxazole derivatives would bind to the active site of DprE1 and use this information to guide the synthesis of more potent compounds.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the chemical and structural information of a set of known active compounds to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the 2-aminobenzoxazole series, a pharmacophore model could be generated based on the structures and antimycobacterial activities of the most potent derivatives identified through screening. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. Furthermore, QSAR studies, a form of LBDD, can establish a mathematical relationship between the chemical structure and biological activity of the compounds, providing insights for further optimization. nih.gov The finding that lower lipophilicity enhances the activity of certain benzoxazole derivatives is an example of a valuable insight gained from such an approach. nih.gov
The integration of SBDD and LBDD offers a powerful strategy for the hit-to-lead optimization of 2-aminobenzoxazole derivatives. By combining the structural insights from SBDD with the pharmacophoric information from LBDD, medicinal chemists can design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for tuberculosis.
Advanced Applications in Chemical Biology and Research Probes
Development and Characterization of Chemical Probes for Cellular Systems
The benzoxazole (B165842) core is a privileged structure in medicinal chemistry and chemical probe development due to its favorable physicochemical properties and versatile synthetic accessibility. nih.gov Derivatives of the benzoxazole scaffold have been successfully utilized to create probes for various cellular targets and processes. rsc.org However, specific studies detailing the development and characterization of chemical probes derived directly from 2-Aminobenzo[d]oxazol-6-ol for investigating cellular systems are not readily found. The functional groups present on this compound, namely the amino and hydroxyl groups, offer potential sites for modification and attachment of reporter tags or reactive moieties, suggesting its theoretical utility as a scaffold. Yet, concrete examples and detailed characterization of such probes are not described in the reviewed literature.
Design and Synthesis of Luminescent and Fluorescent Probes
The benzoxazole moiety is a well-known fluorophore, and its derivatives are widely used in the design of fluorescent probes. periodikos.com.brperiodikos.com.br These probes are valuable tools for detecting ions and biomolecules, as well as for cellular imaging. rsc.org The photophysical properties of benzoxazole-based dyes can be tuned by chemical modifications. periodikos.com.br
Engineering of Chimeric Luciferins based on the Benzoxazole Scaffold
While the benzothiazole (B30560) scaffold, a close structural relative of benzoxazole, is a key component of firefly luciferin (B1168401), there is no direct evidence in the available literature of this compound being used to engineer chimeric luciferins. The development of synthetic luciferins is an active area of research, but the specific contribution of this compound is not documented.
Q & A
Q. Advanced Research Focus
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at C₅ improve anticancer potency by enhancing DNA intercalation, as shown in 7-chloro-6-fluoro analogs .
- Hybrid Molecules : Conjugation with benzothiazole moieties (e.g., 2-aminobenzo[d]thiazol-6-yl derivatives) increases bioavailability via π-π stacking with serum albumin .
- PROTAC Integration : Linkers like PEG₃ enable BRD4 degradation (DC₅₀ = 32 nM) by recruiting E3 ubiquitin ligases .
What mechanistic insights exist for this compound’s interaction with biological targets?
Q. Advanced Research Focus
- DNA Topoisomerase Inhibition : Molecular docking reveals hydrogen bonding between the oxazole-N and TOP1 active-site residues (e.g., Asn722) .
- Reactive Oxygen Species (ROS) Modulation : Electrochemical studies (cyclic voltammetry) correlate redox potential (-0.45 V vs. Ag/AgCl) with ROS scavenging in cancer cells .
How can analytical methods be adapted to quantify this compound in complex biological matrices?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
